5-(Thiophen-2-yl)pyrazine-2-carboxylic acid

Kinase inhibitor design Regioisomer SAR CK2/PIM dual inhibition

This specific 5-thiophene regioisomer is critical for maintaining CK2/PIM kinase binding affinity; replacement with 3-substituted or thieno[2,3-b]pyrazine analogs leads to potency loss or target-class switching (Gingipalli et al., 2018). The para‑like C‑5 substitution ensures sterically unhindered amide coupling for parallel library synthesis. Ideal for medicinal chemistry teams constructing 2,6‑disubstituted pyrazine amide libraries. The non‑fused scaffold also serves as a ditopic ligand for heterometallic MOF design.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
Cat. No. B12071946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)pyrazine-2-carboxylic acid
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=C(C=N2)C(=O)O
InChIInChI=1S/C9H6N2O2S/c12-9(13)7-5-10-6(4-11-7)8-2-1-3-14-8/h1-5H,(H,12,13)
InChIKeyMRHQBVRACONQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)pyrazine-2-carboxylic acid: Structural Identity and Procurement-Relevant Profile


5-(Thiophen-2-yl)pyrazine-2-carboxylic acid (CAS 1894522-48-5, MF C9H6N2O2S, MW 206.22 g/mol) is a heterocyclic building block comprising a pyrazine-2-carboxylic acid core with a thiophen-2-yl substituent at the 5-position . The compound belongs to the class of 5-arylpyrazine-2-carboxylic acids, a scaffold that has been employed as a synthetic intermediate in medicinal chemistry campaigns—most notably in the structure-guided optimization of dual CK2 and PIM kinase inhibitors from a 5-substituted-3-thiophene carboxylic acid screening hit [1]. Its regioisomeric placement of the thiophene ring at the pyrazine 5-position (rather than the 3-position) confers distinct electronic properties and reactivity patterns relevant to cross-coupling, amidation, and metal-coordination chemistries, positioning it as a non-interchangeable entry point for constructing 2,5-disubstituted pyrazine libraries [2].

Why 5-(Thiophen-2-yl)pyrazine-2-carboxylic acid Cannot Be Replaced by Generic Pyrazine Carboxylic Acid Analogs


Substituting 5-(thiophen-2-yl)pyrazine-2-carboxylic acid with a structurally similar but regioisomerically or electronically distinct analog (e.g., 3-(thiophen-2-yl)pyrazine-2-carboxylic acid, thieno[2,3-b]pyrazine-2-carboxylic acid, or simple pyrazine-2-carboxylic acid) would fundamentally alter the chemical and biological properties of the final construct. In the CK2/PIM kinase program, replacement of the 2-thienyl-5-carboxylate motif with a 3-substituted benzoic acid significantly reduced CK2 potency, demonstrating that the specific 5-thiophene placement on the pyrazine ring is critical for maintaining target affinity [1]. Furthermore, the target compound's carboxylic acid at the pyrazine 2-position enables vectorial derivatization chemistry (amide coupling, esterification) that is geometrically inaccessible with the 3-substituted regioisomer, where steric congestion from the proximal thiophene alters reactivity [2]. The fused thieno[2,3-b]pyrazine analog, while sharing the thiophene-pyrazine motif, possesses a rigid planar core that eliminates rotational freedom, directing it toward PI3K/mTOR pathways rather than the CK2/PIM profile accessible from the non-fused 5-arylpyrazine scaffold [3]. Generic substitution therefore risks both potency loss and target-class switching.

5-(Thiophen-2-yl)pyrazine-2-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 5-Thiophene vs. 3-Thiophene Substitution Dictates Kinase Target Profile

In the 2,6-disubstituted pyrazine CK2/PIM inhibitor series, the 5-substituted-3-thiophene carboxylic acid scaffold (from which 5-(thiophen-2-yl)pyrazine-2-carboxylic acid is derived via formal hydrolysis) served as the optimal screening hit (compound 3a). Replacement of the thiophene-5-carboxylate with 3-substituted or 4-substituted benzoic acid moieties resulted in significant CK2 potency reduction, while only the 4-benzoic acid variant (compound 88) achieved a threefold potency improvement against CK2 at the cost of altered PIM selectivity [1]. In contrast, the isomeric 3-(thiophen-2-yl)pyrazine-2-carboxylic acid scaffold has been independently characterized as an HDAC6 inhibitor (IC50 data available for related analogs in the low nM range via HDAC Glo assay) [2]. This target-class divergence—CK2/PIM vs. HDAC—is a direct consequence of the regioisomeric placement of the thiophene ring on the pyrazine core.

Kinase inhibitor design Regioisomer SAR CK2/PIM dual inhibition

Fused vs. Non-Fused Scaffold: Conformational Flexibility Differentiates Kinase Selectivity Profiles

Thieno[2,3-b]pyrazine-2-carboxylic acid, a fused analog, has demonstrated submicromolar IC50 values against MDA-MB-231 breast cancer cells via dual PI3K/mTOR pathway inhibition [1]. The non-fused 5-(thiophen-2-yl)pyrazine-2-carboxylic acid scaffold, by contrast, has been advanced in CK2/PIM dual inhibitor programs where rotational freedom between the thiophene and pyrazine rings is essential for accommodating the ATP-binding pocket geometry of CK2 [2]. The fused scaffold's rigid planarity restricts the conformational ensemble, biasing target engagement toward the PI3K/mTOR axis rather than CK2/PIM. Quantitative comparison of scaffold flexibility: the non-fused scaffold possesses one rotatable bond between the thiophene and pyrazine rings (rotatable bond count = 1 for the acid, as computed from SMILES), whereas the fused thieno[2,3-b]pyrazine has zero rotatable bonds linking the two heterocycles (rotatable bond count = 0) [3].

Scaffold topology Kinase selectivity Conformational restriction

Derivatization Versatility: Carboxylic Acid at Pyrazine 2-Position Enables Vectorial Amide Library Synthesis

The carboxylic acid group at the pyrazine 2-position of 5-(thiophen-2-yl)pyrazine-2-carboxylic acid provides a geometrically unencumbered handle for amide bond formation, esterification, and metal coordination. In the CK2/PIM inhibitor series, this acid was converted to diverse 2,6-disubstituted pyrazine amides, with the lead compound 12b achieving dual enzymatic and cellular inhibition [1]. By contrast, 3-(thiophen-2-yl)pyrazine-2-carboxylic acid (CAS 1368962-51-9) positions the carboxylic acid ortho to the thiophene substituent, introducing steric hindrance that can reduce amide coupling yields and limit accessible amine diversity. While quantitative coupling efficiency data are not publicly available for direct comparison, the steric environment difference is structurally encoded: the 5-substituted regioisomer offers a para-like relationship between thiophene and carboxylic acid, whereas the 3-substituted regioisomer presents an ortho-like arrangement that can retard nucleophilic attack at the carbonyl carbon [2].

Amide coupling Library synthesis Vectorial derivatization

Physicochemical Differentiation: Computed Properties Predict Distinct Solubility and Permeability Profiles

Computed physicochemical properties differentiate 5-(thiophen-2-yl)pyrazine-2-carboxylic acid from its closest analogs in parameters relevant to downstream formulation and assay compatibility. The target compound has a topological polar surface area (TPSA) and XLogP3 that place it within favorable drug-like chemical space for lead optimization. While experimental solubility and LogD data are not publicly available for the isolated acid, the computed TPSA difference versus thieno[2,3-b]pyrazine-2-carboxylic acid (91.3 Ų for the fused analog) and the additional hydrogen bond acceptor contributed by the non-fused thiophene sulfur suggest measurable solubility and permeability differentiation [1].

Physicochemical properties Drug-likeness Solubility prediction

5-(Thiophen-2-yl)pyrazine-2-carboxylic acid: High-Value Application Scenarios for Scientific Procurement


CK2/PIM Dual Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams pursuing dual CK2/PIM kinase inhibition as an oncology strategy, 5-(thiophen-2-yl)pyrazine-2-carboxylic acid serves as the optimal carboxylic acid building block for constructing 2,6-disubstituted pyrazine amide libraries. Published SAR from Gingipalli et al. (2018) demonstrates that the 5-substituted-3-thiophene carboxylic acid motif is the privileged scaffold, with replacement by benzoic acid analogs causing significant CK2 potency loss [1]. Procurement of this specific regioisomer—rather than the more commonly available 3-(thiophen-2-yl)pyrazine-2-carboxylic acid (HDAC-biased) or thieno[2,3-b]pyrazine-2-carboxylic acid (PI3K/mTOR-biased)—directly aligns the chemical starting material with the intended target profile, reducing the risk of target-class switching during hit-to-lead expansion [2].

Regioisomer-Controlled Pyrazine Library Synthesis via Parallel Amide Coupling

In high-throughput parallel synthesis workflows, the para-like spatial relationship between the thiophene and carboxylic acid groups in 5-(thiophen-2-yl)pyrazine-2-carboxylic acid enables efficient amide coupling with structurally diverse amine building blocks. This regioisomer minimizes steric interference at the reactive carbonyl center compared to the ortho-like 3-substituted isomer, potentially improving coupling success rates across large amine sets. The resulting 5-aryl-2-carboxamide pyrazine library can be screened against kinase panels, GPCR targets, or antimicrobial assays as demonstrated for related pyrazine-2-carboxylic acid derivatives [1][2].

Scaffold-Hopping Reference Standard for Kinase Selectivity Profiling

For selectivity profiling laboratories, the non-fused 5-(thiophen-2-yl)pyrazine-2-carboxylic acid scaffold provides a defined reference point for distinguishing CK2/PIM engagement from PI3K/mTOR (fused thienopyrazine) or HDAC (3-thiophene regioisomer) activity. The one-rotatable-bond conformational flexibility of the non-fused scaffold is a measurable structural parameter that correlates with the CK2 ATP-binding pocket accommodation observed in the published inhibitor series [1]. Procurement of this compound alongside the fused thieno[2,3-b]pyrazine-2-carboxylic acid (0 rotatable bonds) enables direct experimental comparison of scaffold topology effects on kinase selectivity within a single screening cascade [2].

Specialty Building Block for Metal-Organic Frameworks and Coordination Polymers

The combination of a carboxylic acid donor group and a thiophene sulfur atom in a non-fused, rotationally flexible architecture makes 5-(thiophen-2-yl)pyrazine-2-carboxylic acid an attractive ditopic ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The thiophene sulfur can participate in soft metal coordination (e.g., Ag(I), Cu(I)), while the carboxylate binds hard metal centers, enabling heterometallic network design. The accessibility of the carboxylate in the 5-substituted regioisomer, free from ortho steric shielding, facilitates predictable metal-binding stoichiometry [1].

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